4-Iodo-5-methylpyrimidin-2-amine

Description

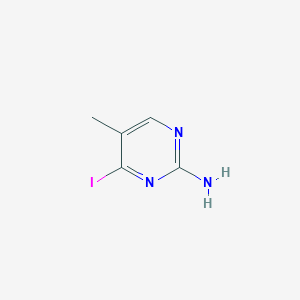

4-Iodo-5-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and an amino group at the 2nd position of the pyrimidine ring

Properties

CAS No. |

1260741-48-7 |

|---|---|

Molecular Formula |

C5H6IN3 |

Molecular Weight |

235.03 g/mol |

IUPAC Name |

4-iodo-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C5H6IN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |

InChI Key |

GHMZUNDAOGXMOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methylpyrimidin-2-amine typically involves the iodination of 5-methylpyrimidin-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

Starting Material: 5-Methylpyrimidin-2-amine

Reagents: Iodine (I2), Hydrogen Peroxide (H2O2) or Sodium Hypochlorite (NaOCl)

Conditions: Acidic medium (e.g., acetic acid)

The reaction yields this compound as the major product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 4-azido-5-methylpyrimidin-2-amine or 4-cyano-5-methylpyrimidin-2-amine can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Reduction Products: Reduction can yield various reduced forms of the pyrimidine ring.

Scientific Research Applications

4-Iodo-5-methylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The methyl and amino groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

4-Iodo-2-aminopyrimidine: Similar structure but lacks the methyl group at the 5th position.

5-Methyl-2-aminopyrimidine: Similar structure but lacks the iodine atom at the 4th position.

4-Chloro-5-methylpyrimidin-2-amine: Similar structure but has a chlorine atom instead of iodine.

Uniqueness

4-Iodo-5-methylpyrimidin-2-amine is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and overall molecular interactions.

Biological Activity

4-Iodo-5-methylpyrimidin-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.03 g/mol. The compound features a pyrimidine ring with two nitrogen atoms at positions 1 and 3, an iodine atom at position 4, and a methyl group at position 5. These structural characteristics significantly influence its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its mechanism is thought to involve interference with microbial metabolic pathways, although specific targets remain to be fully elucidated. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the iodine atom is believed to enhance its binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent.

The biological activity of this compound is influenced by several factors:

- Halogen Bonding : The iodine atom enhances the compound's ability to form halogen bonds, which can influence its binding affinity to various molecular targets.

- Hydrogen Bonding : The methyl and amino groups can participate in hydrogen bonding, contributing to the compound's overall activity.

- Enzyme Interaction : It may interact with specific enzymes or receptors involved in metabolic pathways, although detailed studies are needed to clarify these interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodo-2-aminopyrimidine | Lacks methyl group at the 5th position | Different reactivity due to absence of methyl group |

| 5-Methyl-2-aminopyrimidine | Lacks iodine atom at the 4th position | Different electronic properties due to halogen placement |

| 4-Chloro-5-methylpyrimidin-2-amine | Contains chlorine instead of iodine | Different reactivity patterns due to halogen substitution |

The combination of both iodine and methyl substituents in this compound provides distinct reactivity patterns compared to its analogs, making it particularly valuable for targeted synthesis in medicinal chemistry.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization to enhance efficacy.

- Anticancer Research : In vitro assays indicated that the compound could inhibit the growth of specific cancer cell lines. Further research is required to explore its potential as part of combination therapies in cancer treatment.

- Enzyme Inhibition Studies : Investigations into enzyme interactions suggested that this compound could serve as a lead for developing inhibitors targeting specific pathways involved in diseases such as cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.